3-(2-(Trifluoromethyl)phenyl)-5,6,7,8-tetrahydro-5,8-methanocinnoline

Lipophilicity Physicochemical property Drug-likeness

3-(2-(Trifluoromethyl)phenyl)-5,6,7,8-tetrahydro-5,8-methanocinnoline (CAS 918873-46-8, C16H13F3N2, Mw 290.28 g/mol) is a member of the 5,8‑methanocinnoline family – a series of tetrahydropyridazine-fused norbornane derivatives bearing a 3‑aryl substituent. Its calculated partition coefficient (logP = 4.07) and topological polar surface area (tPSA = 35 Ų) place it among the more lipophilic, moderately polar members of this chemotype.

Molecular Formula C16H13F3N2
Molecular Weight 290.28 g/mol
CAS No. 918873-46-8
Cat. No. B15215451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-(Trifluoromethyl)phenyl)-5,6,7,8-tetrahydro-5,8-methanocinnoline
CAS918873-46-8
Molecular FormulaC16H13F3N2
Molecular Weight290.28 g/mol
Structural Identifiers
SMILESC1CC2CC1C3=CC(=NN=C23)C4=CC=CC=C4C(F)(F)F
InChIInChI=1S/C16H13F3N2/c17-16(18,19)13-4-2-1-3-11(13)14-8-12-9-5-6-10(7-9)15(12)21-20-14/h1-4,8-10H,5-7H2
InChIKeyZWVDMYJHAVSNBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-(Trifluoromethyl)phenyl)-5,6,7,8-tetrahydro-5,8-methanocinnoline (CAS 918873-46-8): Structural Baseline and Analog Landscape


3-(2-(Trifluoromethyl)phenyl)-5,6,7,8-tetrahydro-5,8-methanocinnoline (CAS 918873-46-8, C16H13F3N2, Mw 290.28 g/mol) is a member of the 5,8‑methanocinnoline family – a series of tetrahydropyridazine-fused norbornane derivatives bearing a 3‑aryl substituent. Its calculated partition coefficient (logP = 4.07) and topological polar surface area (tPSA = 35 Ų) place it among the more lipophilic, moderately polar members of this chemotype [1]. The compound belongs to a broader class that has been claimed in patents as RORc modulators for autoimmune disease (EP3066082B1) [2] and as 11β‑HSD1 inhibitors for metabolic disorders (WO2010006940A1) [3], indicating that the methanocinnoline scaffold, when appropriately substituted, can engage nuclear hormone receptors and oxidoreductase enzymes relevant to inflammation, autoimmunity, and diabetes.

Why 3-(2-(Trifluoromethyl)phenyl)-5,6,7,8-tetrahydro-5,8-methanocinnoline Cannot Be Interchanged with Its Nearest Analogs


Within the 5,8‑methanocinnoline chemotype, the nature and position of the 3‑aryl substituent critically modulate physicochemical properties and, by inference, biological target engagement. Replacing the 2‑CF3 group with a 2‑F atom (CAS 918873‑60‑6) reduces calculated logP from 4.07 to 3.65 and polar surface area from 35 to 25.8 Ų , significantly altering passive membrane permeability and CNS partitioning potential. Conversely, introducing a 5‑Cl substituent adjacent to the 2‑CF3 (CAS 918874‑23‑4) or switching to a 2‑OCF3 group (CAS 918874‑62‑1) adds hydrogen‑bond acceptors and modifies electron distribution on the phenyl ring, which can re‑shape the electrostatic complementarity to protein targets such as the RORc ligand‑binding domain [1]. Because the methanocinnoline core lacks intrinsic potency without an optimized aryl appendage, these seemingly minor substituent variations often translate into order‑of‑magnitude differences in target affinity and selectivity, making direct compound‑for‑compound interchange scientifically unsound without matched‑pair comparison data.

Quantitative Differentiation Evidence for 3-(2-(Trifluoromethyl)phenyl)-5,6,7,8-tetrahydro-5,8-methanocinnoline Against Closest Analogs


LogP Comparison: 2‑CF3 vs. 2‑F Phenyl Substitution in 5,8‑Methanocinnoline Series

The 2‑CF3 analog exhibits a calculated logP of 4.07 (ZINC15) compared with 3.65 for the corresponding 2‑fluorophenyl derivative [1], representing a ΔlogP of +0.42. The trifluoromethyl group also increases molecular weight by 50 Da and topological polar surface area from 25.8 to 35 Ų . This lipophilicity gain is expected to enhance passive membrane permeability while the modest PSA increase maintains favorable CNS drug‑likeness (tPSA < 60–70 Ų).

Lipophilicity Physicochemical property Drug-likeness

Hydrogen‑Bond Donor Count and Its Impact on Permeability and Selectivity

The target compound contains zero hydrogen‑bond donors (HBD = 0) [1], whereas several biologically active methanocinnoline derivatives disclosed in the RORc patent series carry carboxamide or hydroxyl functionalities that contribute 1–2 HBDs [2]. The absence of HBDs is predicted to favor passive transcellular permeability across Caco‑2 and MDCK monolayers and reduce the likelihood of strong hydrogen‑bond interactions with off‑target proteins, a feature that medicinal chemists exploit to improve selectivity profiles.

Hydrogen bonding Permeability Off-target profile

Patent‑Supported Scaffold Validation in RORc and 11β‑HSD1 Therapeutic Programs

Although no direct in‑vitro potency data are publicly available for the target compound, the 5,8‑methanocinnoline scaffold has been explicitly validated in two independent patent families: as RORc inverse agonists (EP3066082B1) for Th17‑mediated autoimmune indications [1] and as 11β‑HSD1 inhibitors (WO2010006940A1) for type‑2 diabetes and obesity [2]. The 2‑CF3‑phenyl substitution pattern is specifically enumerated in the Markush claims of the 11β‑HSD1 patent, where trifluoromethyl is listed among preferred phenyl substituents [2]. In the 3‑phenyl‑cinnoline antitumor patent family (US7563893B2), a 3‑CF3‑phenyl group was noted as especially preferable for antiproliferative activity [3], providing class‑level support for the biological relevance of the 2‑CF3‑phenyl motif.

Autoimmune disease Metabolic disease Nuclear receptor

Absence of Stereogenic Centers Simplifies Synthesis and Analytical Characterization

Unlike several methanocinnoline derivatives disclosed in EP3066082B1 that incorporate 9,9‑dimethyl or spiro‑cyclopropyl substituents, creating one or two stereogenic centers at the bridgehead positions [1], the target compound is achiral. This eliminates the need for enantioselective synthesis or chiral resolution, reduces analytical complexity (single peak by achiral HPLC), and lowers the cost of procurement for large‑scale SAR campaigns. Where chiral analogs may require > 95% ee specifications, the target compound can be supplied with standard purity criteria (> 98% by HPLC), directly simplifying inventory management and assay result interpretation.

Chemical synthesis Quality control Scalability

Prioritized Research and Industrial Use Cases for 3-(2-(Trifluoromethyl)phenyl)-5,6,7,8-tetrahydro-5,8-methanocinnoline


Hit‑Finding in RORc‑Dependent Autoimmune Disease Programs

The 5,8‑methanocinnoline scaffold is the subject of granted European patent EP3066082B1 covering RORc modulators for Th17‑mediated autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease [1]. The target compound’s 2‑CF3‑phenyl substitution, high lipophilicity (logP 4.07), and zero hydrogen‑bond donor count make it an appropriate starting point for fragment‑ or scaffold‑based hit expansion where optimizing permeability and metabolic stability are critical. Its achiral nature facilitates rapid analog synthesis without stereochemical complications.

11β‑HSD1 Inhibitor Probe for Metabolic Disease Research

Patent WO2010006940A1 explicitly enumerates trifluoromethyl‑substituted tetrahydrocinnolines as 11β‑HSD1 inhibitors for type‑2 diabetes and obesity [2]. The target compound’s structural features align with the Markush claims, positioning it as a commercially available probe for investigating glucocorticoid modulation in adipocyte or hepatocyte assays. Its predicted high membrane permeability supports use in cell‑based 11β‑HSD1 activity assays without the confounding factor of active transport.

Antitumor Agent Development Based on 3‑Phenyl‑Cinnoline Pharmacophore

US patent US7563893B2 identifies 3‑trifluoromethyl‑phenyl substitution as ‘especially preferable’ for antitumor activity in the 3‑phenyl‑cinnoline series [3]. While the target compound is a tetrahydro‑methanocinnoline rather than a fully aromatic cinnoline, the structural analogy provides a rational basis for inclusion in antiproliferative screening panels against solid tumor cell lines, particularly where fluorine‑mediated metabolic stabilization is desired.

Physicochemical Probe for Lipophilicity‑Dependent Cellular Uptake Studies

The quantifiable logP difference of +0.42 relative to the 2‑fluorophenyl analog (4.07 vs. 3.65) allows the target compound to serve as a matched‑pair probe for isolating the effect of trifluoromethyl‑driven lipophilicity on cellular uptake, intracellular distribution, and non‑specific protein binding. This application is relevant for ADME‑Tox profiling groups seeking to establish structure‑property relationships (SPR) within the methanocinnoline series.

Quote Request

Request a Quote for 3-(2-(Trifluoromethyl)phenyl)-5,6,7,8-tetrahydro-5,8-methanocinnoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.